![molecular formula C11H18N4O B7438207 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B7438207.png)
1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol, also known as A-867744, is a small molecule drug that has been developed for scientific research purposes. It was first identified as a potent and selective inhibitor of the TRPC5 ion channel, which is involved in various physiological and pathological processes.
Mécanisme D'action
The mechanism of action of 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol involves the inhibition of TRPC5 ion channel activity. TRPC5 is a non-selective cation channel that is permeable to calcium ions and is expressed in various tissues, including the brain, kidney, and cardiovascular system. It plays a role in regulating calcium signaling and cell proliferation, migration, and differentiation. This compound binds to a specific site on TRPC5 and prevents the influx of calcium ions into the cell, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the tissue and cell type being studied. In vascular smooth muscle cells, it reduces calcium influx and decreases vascular tone, which may have implications for the treatment of hypertension. In podocytes, which are specialized cells in the kidney that play a role in filtration and urine formation, it protects against injury and apoptosis induced by high glucose levels, which may have implications for the treatment of diabetic nephropathy. In the brain, it has been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol in lab experiments is its high potency and selectivity for TRPC5 ion channel. This allows researchers to specifically target this channel and study its role in different processes without affecting other ion channels or receptors. However, one of the limitations of using this compound is its low solubility in water, which may require the use of organic solvents or other methods to enhance its delivery and bioavailability.
Orientations Futures
There are several future directions for the use of 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol in scientific research. One direction is to investigate its potential therapeutic applications in different diseases, such as hypertension, kidney diseases, and neurological disorders. Another direction is to explore its effects on other ion channels and receptors, as well as its interactions with other drugs and compounds. Additionally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective inhibitors of TRPC5 ion channel.
Méthodes De Synthèse
The synthesis of 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol involves several steps, including the preparation of the pyrrolidine and pyrimidine intermediates, followed by the coupling reaction between them. The final product is obtained after purification and characterization by various analytical techniques, such as NMR spectroscopy and mass spectrometry. The detailed synthesis method has been published in a scientific journal and can be accessed by researchers who are interested in using this compound for their studies.
Applications De Recherche Scientifique
1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol has been used in various scientific research studies to investigate the role of TRPC5 ion channel in different physiological and pathological processes. For example, it has been shown to regulate calcium signaling in vascular smooth muscle cells, which is important for the maintenance of vascular tone and blood pressure. It has also been implicated in the pathogenesis of kidney diseases, such as focal segmental glomerulosclerosis and diabetic nephropathy. By using this compound as a tool, researchers can study the molecular mechanisms underlying these processes and develop new therapeutic strategies.
Propriétés
IUPAC Name |
1-[1-(6-aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8(16)5-9-3-2-4-15(9)11-6-10(12)13-7-14-11/h6-9,16H,2-5H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRASRMQXQSHNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCN1C2=NC=NC(=C2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

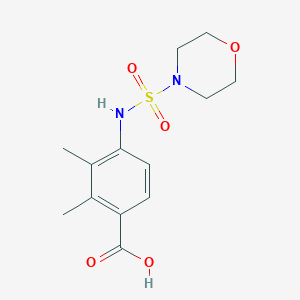
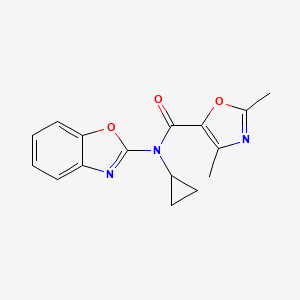

![4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid](/img/structure/B7438177.png)
![4,4,5,5-tetramethyl-2-[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3,2-dioxaborolane](/img/structure/B7438180.png)
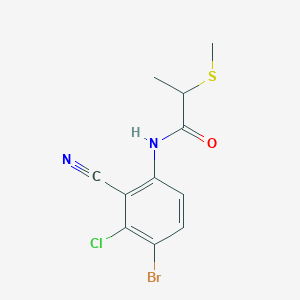
![1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7438189.png)
![2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl](/img/structure/B7438191.png)
![4-[[4-(Hydroxymethyl)oxan-4-yl]amino]-6-methylpyridine-3-carboxylic acid;hydrochloride](/img/structure/B7438196.png)
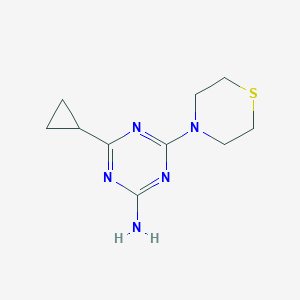
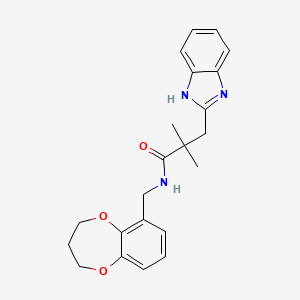
![N-(2-hydroxyethyl)-N-methyl-2-[(spiro[3.3]heptan-3-ylamino)methyl]benzenesulfonamide](/img/structure/B7438219.png)
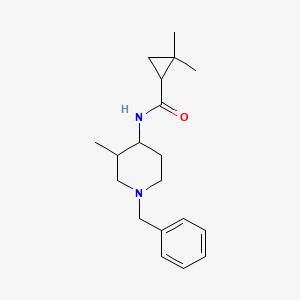
![1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7438227.png)